![molecular formula C10H12N4O2 B1387466 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 1105195-82-1](/img/structure/B1387466.png)
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
Overview
Description
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit a wide range of biological activities, including antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to cell proliferation, inflammation, and histamine response .
Pharmacokinetics
Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity where they emerged as potent inhibitors with high cytotoxicity against certain human cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds involves specific conditions such as heating under reflux with meona in buoh .
Biochemical Analysis
Biochemical Properties
5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms . The interaction with PARP-1 inhibits its activity, leading to compromised DNA repair and increased susceptibility of cancer cells to DNA-damaging agents
Cellular Effects
The effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the DNA repair process and promoting genomic instability . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Moreover, 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione can modulate the expression of genes involved in cell survival, proliferation, and apoptosis, thereby altering cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves several key interactions at the molecular level. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA single-strand breaks . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of DNA repair and persistent genomic instability in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits PARP-1 activity, leading to enhanced sensitivity of cancer cells to DNA-damaging agents . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites These metabolites may further interact with cellular targets, contributing to the compound’s overall biochemical effects
Transport and Distribution
The transport and distribution of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA repair and gene expression . The localization and accumulation of the compound within specific tissues and organs also influence its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing apoptosis . Understanding the subcellular localization mechanisms can provide insights into optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a protein kinase inhibitor, which is crucial for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Pharmaceuticals: It serves as a scaffold for designing new drugs with enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]pyrimidine: Known for its potential as a PARP-1 inhibitor.
Pyrrolopyrimidine: Exhibits various biological activities, including anticancer properties.
Uniqueness
5-amino-1,3,6-trimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHHQGAWJFUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


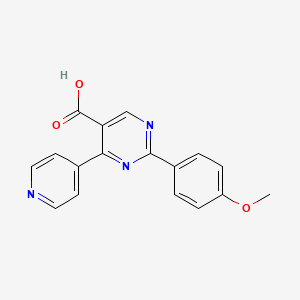
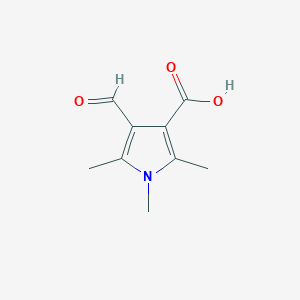
![4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid](/img/structure/B1387388.png)
![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid](/img/structure/B1387392.png)
![[3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1387394.png)
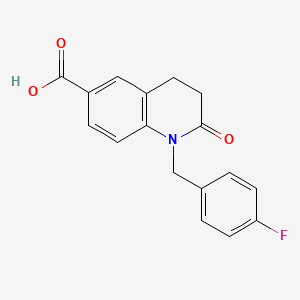
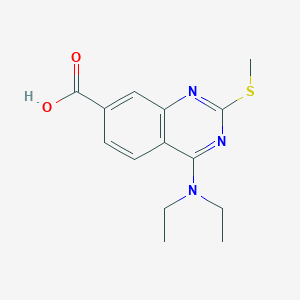
![tert-Butyl 4-cyano-4-[4-(2-furoyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B1387398.png)
![7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1387399.png)
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)
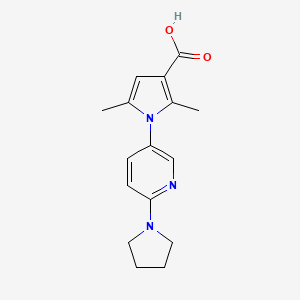
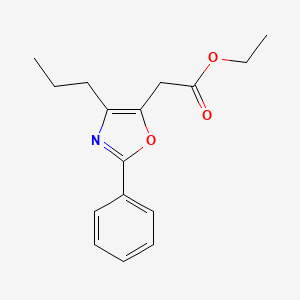
![Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1387405.png)
